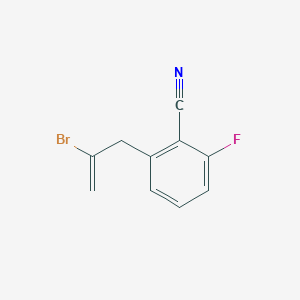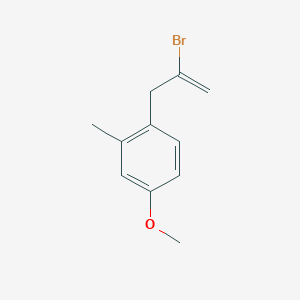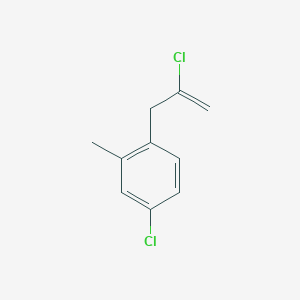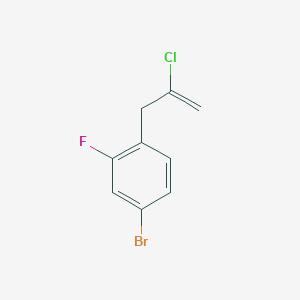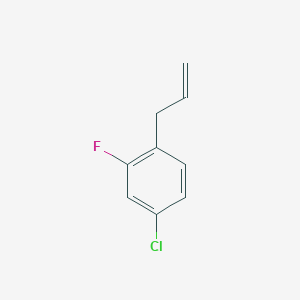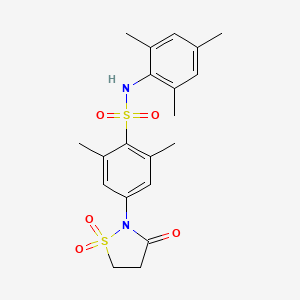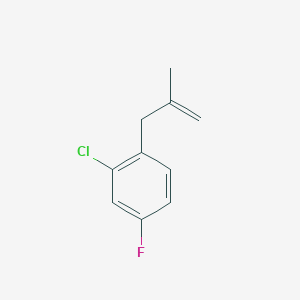
2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene
Übersicht
Beschreibung
“2-Chloro-4-fluorotoluene” is a compound that has been used in the synthesis of various agrochemical intermediates . It’s also known by other names such as “2-CHLORO-4-FLUORO-1-METHYLBENZENE”, “2-Chlor-4-fluortoluol”, “2-CHLORO-3-FLUOROTOLU”, “2-CHLORO-4-FLUOROTOLUENE”, and "4-FLUORO-2-CHLOROTOLUENE" .
Synthesis Analysis
The synthesis of “2-Chloro-4-fluorotoluene” involves several steps including photochlorination, nitration, bromination, alkylation, and reduction . The starting material is “3-Chloro-4-methylphenylamine” and the process involves the use of anhydrous hydrogen fluoride .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-fluorotoluene” include a boiling point of 154-156 °C, a density of 1.197 g/mL at 25 °C, and a refractive index of n 20/D 1.499 . It’s a clear liquid that ranges in color from colorless to light yellow .
Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Chemical Interactions
- A study by Qiu et al. (2009) explored a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlighting the challenges and solutions in synthesizing complex fluorinated compounds. This research could provide insights into methodologies applicable to synthesizing related compounds like 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Applications and Effects
- Sicard and Baker (2020) reviewed the progress in fluorocarbon synthesis since the 1930s, focusing on applications as refrigerants, aerosol propellants, and solvents. Understanding the environmental impact and applications of fluorinated compounds like the one could be informed by this historical and technical context (Sicard & Baker, 2020).
Material Science and Engineering
- Feng et al. (2016) provided an extensive review of fluorinated graphene, discussing synthetic methods, properties, and applications. The study of fluorine-carbon bonds in materials like fluorinated graphene could offer parallels to understanding the properties and potential applications of this compound (Feng, Long, Feng, & Li, 2016).
Biomedical Applications
- Nordberg (2007) reviewed the development of amyloid imaging ligands for Alzheimer's disease, including compounds with complex molecular structures. This research highlights the biomedical applications of synthetic chemistry in developing diagnostic tools (Nordberg, 2007).
Analytical and Environmental Chemistry
- Werner, Garratt, and Pigott (2012) reviewed the sorption of 2,4-D and other phenoxy herbicides to various materials, providing insight into environmental behaviors of chlorinated organic compounds. This could offer perspectives on the environmental fate and analysis of compounds with similar structures (Werner, Garratt, & Pigott, 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2-chloro-4-fluorophenylboronic acid and 2-Chloro-4-fluorotoluene , are often used in the synthesis of various pharmaceuticals and pesticides, suggesting that they may interact with a wide range of biological targets.
Biochemical Pathways
For example, halogenation can alter the activity of enzymes, the structure of proteins, or the properties of cell membranes .
Result of Action
These effects can include changes in enzyme activity, alterations in cell signaling pathways, or disruptions in cell membrane integrity .
Eigenschaften
IUPAC Name |
2-chloro-1-(2-chloroprop-2-enyl)-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F/c1-6(10)4-7-2-3-8(12)5-9(7)11/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFSARDUDHRYSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C=C(C=C1)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





